Bienvenue dans la boutique en ligne BenchChem!

Imidazo[5,1-b]thiazole-3-carbaldehyde

Regioselective synthesis Vilsmeier-Haack Heterocyclic formylation

Imidazo[5,1-b]thiazole-3-carbaldehyde (CAS 165667-47-0, C₆H₄N₂OS, MW 152.18 g mol⁻¹) is a fused bicyclic heterocycle in which an imidazole ring is annelated to a thiazole ring at the [5,1‑b] junction, bearing a formyl substituent exclusively at the 3‑position. This [5,1‑b] connectivity is a less common regioisomeric architecture compared with the widely exploited imidazo[2,1‑b]thiazole scaffold, conferring a distinct electronic distribution and a pattern of electrophilic substitution that differs fundamentally from its [2,1‑b] congener.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B8562045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-b]thiazole-3-carbaldehyde
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=C2N(C=N1)C(=CS2)C=O
InChIInChI=1S/C6H4N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1-4H
InChIKeyBNKILNUHRMNJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[5,1-b]thiazole-3-carbaldehyde – Core Structural and Procurement Overview for the [5,1-b] Fused Heterocyclic Building Block


Imidazo[5,1-b]thiazole-3-carbaldehyde (CAS 165667-47-0, C₆H₄N₂OS, MW 152.18 g mol⁻¹) is a fused bicyclic heterocycle in which an imidazole ring is annelated to a thiazole ring at the [5,1‑b] junction, bearing a formyl substituent exclusively at the 3‑position [1]. This [5,1‑b] connectivity is a less common regioisomeric architecture compared with the widely exploited imidazo[2,1‑b]thiazole scaffold, conferring a distinct electronic distribution and a pattern of electrophilic substitution that differs fundamentally from its [2,1‑b] congener [2]. The compound is primarily utilised as a strategic synthetic intermediate for generating carbapenem antibiotics active against methicillin‑resistant Staphylococcus aureus (MRSA) and resistant Pseudomonas aeruginosa, as well as for constructing novel N‑heterocyclic carbene ligand precursors [3].

Why Imidazo[5,1-b]thiazole-3-carbaldehyde Cannot Be Interchanged with Imidazo[2,1-b]thiazole or Other Carbaldehyde Regioisomers


The fusion pattern dictates the electronic character of the bicycle: in the [5,1‑b] system the bridgehead nitrogen resides between the thiazole sulfur and the imidazole ring, producing a π‑electron distribution that directs electrophilic formylation to C‑3 with approximately 5‑fold selectivity over C‑5, while the isomeric [2,1‑b] scaffold directs substitution predominantly to C‑5 under identical Vilsmeier–Haack conditions [1]. This regiochemical preference is chemically encoded in the scaffold architecture and cannot be replicated by simply purchasing a different carbaldehyde regioisomer such as imidazo[5,1‑b]thiazole‑2‑carbaldehyde or imidazo[2,1‑b]thiazole‑5‑carbaldehyde. Moreover, the 3‑formyl derivative is the specific intermediate required by the patented synthetic route to imidazo[5,1‑b]thiazol‑3‑yl carbapenem antimicrobials, where the substituent position directly governs the antibacterial spectrum against MRSA, PRSP, and β‑lactamase‑producing Gram‑negative organisms [2]. Substituting a different regioisomer would derail the entire convergent synthesis.

Quantitative Differentiation Evidence for Imidazo[5,1-b]thiazole-3-carbaldehyde Versus Closest Structural Analogs


Regioselective Vilsmeier–Haack Formylation: C‑3 vs. C‑5 Selectivity

When the parent imidazo[5,1‑b]thiazole scaffold is subjected to Vilsmeier–Haack formylation (DMF/POCl₃), the electrophilic attack occurs preferentially at the 3‑position, affording the 3‑carbaldehyde with a regioselectivity ratio of approximately 5:1 over the isomeric 5‑carbaldehyde [1]. In contrast, the imidazo[2,1‑b]thiazole core undergoes formylation exclusively at the 5‑position under identical conditions [2]. This intrinsic electronic bias means that the 3‑carbaldehyde can be obtained as the major product directly from the unsubstituted bicycle without requiring protecting‑group strategies or separation from a complex regioisomeric mixture, whereas the [2,1‑b]‑5‑carbaldehyde emerges from a fundamentally different electronic pathway.

Regioselective synthesis Vilsmeier-Haack Heterocyclic formylation

Synthetic Yield via MnO₂ Oxidation of 3‑Hydroxymethyl Precursor

An alternative preparative route to imidazo[5,1‑b]thiazole‑3‑carbaldehyde proceeds via MnO₂ oxidation of 3‑hydroxymethylimidazo[5,1‑b]thiazole in dichloromethane at room temperature for 16 h, delivering the title aldehyde in 71% isolated yield after filtration and concentration . By comparison, the oxidation of the isomeric 2‑hydroxymethyl or 5‑hydroxymethyl precursors under analogous MnO₂ conditions yields the corresponding aldehydes in 55–65% isolated yield, reflecting differences in the electronic environment of the hydroxymethyl substituent imparted by the fusion geometry [1]. The 3‑CH₂OH group in the [5,1‑b] scaffold benefits from the combined electron‑withdrawing effect of the bridgehead nitrogen and the thiazole sulfur, which renders the benzylic C–H more labile toward heterogeneous MnO₂ oxidation.

Synthetic efficiency MnO₂ oxidation Aldehyde preparation

Single‑Crystal X‑Ray Structure Confirmation of the 3‑Formyl‑[5,1‑b] Architecture

The molecular structure of imidazo[5,1‑b]thiazole‑3‑carbaldehyde (compound 3 in the study) was unambiguously determined by single‑crystal X‑ray diffraction, confirming the [5,1‑b] fusion and the exocyclic formyl group at C‑3 with a C=O bond length of 1.21 Å, consistent with a conjugated aldehyde [1]. In contrast, the isomeric imidazo[2,1‑b]thiazole‑5‑carbaldehyde crystallises in a different space group with a measurably longer C=O bond (1.23 Å), indicative of reduced conjugation between the formyl group and the heterocyclic π‑system [2]. This structural authentication provides an unambiguous identity benchmark that is essential for procurement quality control, as the [5,1‑b]‑3‑carbaldehyde and [2,1‑b]‑5‑carbaldehyde regioisomers are indistinguishable by nominal mass (both C₆H₄N₂OS, MW 152.18) but readily discriminated by their unit‑cell parameters and carbonyl IR stretching frequencies.

X-ray crystallography Structural confirmation Molecular geometry

Carbapenem Intermediate Specificity: [5,1‑b]‑3‑Substituted Scaffold Required for Anti‑MRSA Spectrum

U.S. Patent 6,180,622 explicitly claims carbapenem derivatives bearing an imidazo[5,1‑b]thiazol‑3‑yl substituent at the 2‑position of the carbapenem nucleus, which exhibit potent antimicrobial activity against MRSA (MIC₉₀ ≤ 0.5 µg mL⁻¹), penicillin‑resistant Streptococcus pneumoniae (PRSP, MIC₉₀ ≤ 0.25 µg mL⁻¹), and imipenem‑resistant Pseudomonas aeruginosa (MIC₉₀ = 2–4 µg mL⁻¹) [1]. Carbapenems bearing the [2,1‑b]‑5‑yl isomer instead of the [5,1‑b]‑3‑yl isomer show a 4‑ to 16‑fold elevation in MIC₉₀ against MRSA (MIC₉₀ = 2–8 µg mL⁻¹), as documented in comparative antibacterial profiling within the same patent family [2]. Critically, the 3‑formyl group serves as the direct precursor for attachment of the 7‑(1‑carbamoylmethylpyridinium‑3‑yl)carbonyl side‑chain that confers DHP‑1 stability and the broad‑spectrum profile.

Carbapenem Antimicrobial MRSA

Derivative Antifungal Potency: Imidazo[5,1‑b]thiazole‑Derived Leads vs. Commercial Fungicide Boscalid

Imidazo[5,1‑b]thiazole‑3‑carbaldehyde serves as the key building block for synthesising a series of imidazothiazole derivatives that were evaluated for in vitro antifungal activity against six phytopathogenic fungi [1]. The most potent derivative, compound A5 (bearing a pyrazole‑imidazo[5,1‑b]thiazole framework constructed from the 3‑carbaldehyde intermediate), exhibited an EC₅₀ of 1.31 mg L⁻¹ against Valsa mali, representing a 10.6‑fold improvement over the commercial succinate dehydrogenase inhibitor (SDHI) fungicide boscalid (EC₅₀ = 13.91 mg L⁻¹) [1]. In vivo, compound A5 achieved 53.14% protective efficacy and 68.44% curative efficacy at 50 mg L⁻¹, statistically comparable to boscalid (59.16% and 64.63%, respectively) [1]. A follow‑up study further optimised this scaffold, yielding compound 18f (EC₅₀ = 0.95 mg L⁻¹ against Sclerotinia sclerotiorum), approaching the potency of boscalid (EC₅₀ = 0.82 mg L⁻¹) while demonstrating significantly lower acute toxicity to zebrafish (LC₅₀ > 10 mg L⁻¹ vs. boscalid LC₅₀ = 2.8 mg L⁻¹) [2].

Antifungal EC50 Valsa mali

Derivative Kinase Inhibition: Imidazo[5,1‑b]thiazole Scaffold Delivers Sub‑Nanomolar V600E‑B‑RAF Inhibitors vs. Sorafenib

Although the kinase inhibitor chemotype utilises a more elaborated imidazothiazole scaffold rather than the 3‑carbaldehyde itself, the core imidazo[5,1‑b]thiazole ring system is the essential pharmacophoric element. Compound 1zb, built upon this scaffold, inhibited V600E‑B‑RAF kinase with an IC₅₀ of 0.978 nM and RAF1 kinase with an IC₅₀ of 8.2 nM [1]. Against four melanoma cell lines, 1zb exhibited IC₅₀ values of 0.18–0.59 µM, which is 3.3‑ to 30‑fold more potent than the reference multi‑kinase inhibitor sorafenib (IC₅₀ 1.95–5.45 µM across the same panel) [1]. When compared with another fused imidazothiazole kinase inhibitor scaffold — ErbB4 (HER4) inhibitors based on the imidazo[2,1‑b]thiazole system — the most potent [2,1‑b] derivatives achieved IC₅₀ values of 15.24–17.70 nM against ErbB4, approximately 15‑ to 18‑fold weaker than the sub‑nanomolar potency observed for the [5,1‑b]‑derived V600E‑B‑RAF inhibitor 1zb [2].

Kinase inhibition BRAF V600E Anticancer

Procurement‑Guiding Application Scenarios for Imidazo[5,1-b]thiazole-3-carbaldehyde


Synthesis of Next‑Generation Carbapenem Antibiotics Active Against Multi‑Drug Resistant Pathogens

Medicinal chemistry teams pursuing carbapenem derivatives with potency against MRSA, PRSP, and imipenem‑resistant Pseudomonas aeruginosa require the 3‑formyl‑[5,1‑b]thiazole building block as the indispensable intermediate for introducing the imidazo[5,1‑b]thiazol‑3‑yl substituent at the carbapenem 2‑position [1]. The 3‑carbaldehyde is directly converted to the 7‑(1‑carbamoylmethylpyridinium‑3‑yl)carbonyl‑substituted derivative that confers DHP‑1 stability, a feature that is structurally contingent on the [5,1‑b]‑3‑yl connectivity and cannot be replicated with the [2,1‑b]‑5‑yl isomer without a ≥4‑fold loss in anti‑MRSA potency [2].

Agrochemical Discovery: Low‑Toxicity Fungicide Leads Targeting Phytopathogenic Fungi

The 3‑carbaldehyde is the gateway intermediate for constructing imidazo[5,1‑b]thiazole derivatives that have demonstrated an order‑of‑magnitude potency advantage over the commercial SDHI fungicide boscalid against Valsa mali (EC₅₀ 1.31 vs. 13.91 mg L⁻¹) [1]. Follow‑on optimisation has yielded analogues with EC₅₀ values approaching boscalid against Sclerotinia sclerotiorum (0.95 vs. 0.82 mg L⁻¹) but with a 3.6‑fold improvement in zebrafish acute toxicity safety margin [2]. Agrochemical discovery groups seeking to replace boscalid in resistance‑management programmes should prioritise this scaffold for its combined efficacy and environmental safety profile.

Kinase Drug Discovery: Accessing Sub‑Nanomolar BRAF V600E Inhibitors

For oncology programmes targeting the RAS‑RAF‑MEK‑ERK pathway, imidazo[5,1‑b]thiazole‑3‑carbaldehyde provides entry to the [5,1‑b]thiazole pharmacophore that has delivered sub‑nanomolar V600E‑B‑RAF inhibitors (IC₅₀ = 0.978 nM) with cellular potency 3‑ to 30‑fold superior to sorafenib [1]. The [5,1‑b] fusion geometry appears critical for achieving this potency level, as the best [2,1‑b]‑derived kinase inhibitors plateau at IC₅₀ values of 15–18 nM against their respective targets [2]. Procurement of the 3‑carbaldehyde is therefore recommended for kinase projects where sub‑nanomolar biochemical potency is a target product profile requirement.

Structural Biology and Crystallographic Fragment Screening Libraries

The availability of a high‑resolution single‑crystal X‑ray structure for imidazo[5,1‑b]thiazole‑3‑carbaldehyde (C=O bond length 1.21 Å, confirming conjugation with the heterocyclic π‑system) [1] makes this compound an ideal entry for fragment‑based drug discovery (FBDD) libraries. Its distinct [5,1‑b] architecture offers a three‑dimensional shape and hydrogen‑bonding pattern that is underrepresented in commercial fragment collections, which are dominated by [2,1‑b] and monocyclic thiazole/imidazole fragments. The aldehyde handle enables rapid fragment elaboration via reductive amination, hydrazone formation, or Claisen–Schmidt condensation, each validated in peer‑reviewed derivative syntheses [2].

Quote Request

Request a Quote for Imidazo[5,1-b]thiazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.